N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)pyridine-3-sulfonamide

Description

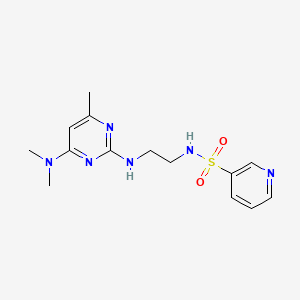

N-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)pyridine-3-sulfonamide is a sulfonamide derivative featuring a pyrimidine core substituted with dimethylamino and methyl groups, connected via an ethylamino linker to a pyridine-3-sulfonamide moiety. The pyrimidine ring may contribute to hydrogen bonding or π-π stacking interactions, while the dimethylamino group enhances solubility in aqueous environments .

Properties

IUPAC Name |

N-[2-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]pyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N6O2S/c1-11-9-13(20(2)3)19-14(18-11)16-7-8-17-23(21,22)12-5-4-6-15-10-12/h4-6,9-10,17H,7-8H2,1-3H3,(H,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSPKVVLXUQIJQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NCCNS(=O)(=O)C2=CN=CC=C2)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)pyridine-3-sulfonamide is a complex organic compound that has garnered attention in pharmaceutical chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the compound's biological activity, including its mechanisms of action, synthesis, and related research findings.

Chemical Structure and Properties

The compound features a pyridine and pyrimidine core, which are known for their significant roles in medicinal chemistry. The molecular formula is , with a molecular weight of approximately 301.35 g/mol. Its unique structural components include:

- Dimethylamino Group : Enhances solubility and biological activity.

- Pyrimidine Moiety : Known for various therapeutic effects, including anti-inflammatory and antimicrobial properties.

- Sulfonamide Group : Often linked to antibacterial activity.

Anticancer Activity

Research indicates that this compound exhibits significant inhibitory effects on various kinases involved in cancer pathways. Notably, it has been shown to inhibit Syk kinase, which plays a crucial role in signaling pathways associated with cancer progression and immune response .

In vitro studies have demonstrated that similar compounds can effectively inhibit cancer cell proliferation. For example, derivatives of pyrimidine have been reported to exhibit IC50 values comparable to established anticancer agents .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects. Pyrimidine derivatives have been documented to suppress COX-2 activity significantly, with some exhibiting IC50 values as low as 0.04 μmol . This inhibition can lead to reduced inflammation and pain, making it a candidate for further investigation in treating inflammatory diseases.

The mechanism of action for this compound typically involves:

- Binding to Enzymes : The compound binds to specific enzymes or receptors, inhibiting their activity.

- Modulation of Signaling Pathways : By affecting key signaling pathways, the compound alters cellular processes critical for survival and proliferation.

Synthesis

The synthesis of this compound involves several steps:

- Preparation of Pyrimidine Intermediates : Alkylation reactions are typically employed to introduce the ethylamine side chain.

- Formation of Sulfonamide Linkage : Nucleophilic substitution reactions are used to attach the sulfonamide group.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Methyl-N-[2-(4-sulphamoylphenyl)ethyl]pyrazine-2-carboxamide | Contains pyrazine and sulfonamide groups | Antimicrobial properties |

| 5-Amino-pyrazine-2-carboxamide | Simple pyrazine derivative | Potential anti-inflammatory effects |

| 4-Dimethylaminopyridine | Pyridine derivative | Catalytic applications in organic synthesis |

The distinct combination of dimethylamino and pyrimidine functionalities in this compound may enhance its selectivity and potency against specific biological targets compared to similar compounds .

Case Studies and Research Findings

Recent studies have underscored the importance of pyrimidine derivatives in drug discovery:

- Antitubercular Activity : Pyrimidine derivatives have shown promising results against Mycobacterium tuberculosis, with some compounds exhibiting MIC values as low as 0.5–1.0 μg/mL .

- Pharmacokinetic Profiles : Investigations into the pharmacokinetics of related compounds have revealed favorable profiles, including good oral bioavailability and minimal toxicity at high doses .

Scientific Research Applications

Chemistry

N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)pyridine-3-sulfonamide is utilized as an intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for developing complex molecules and polymers.

Key Reactions:

- Oxidation: Affects the dimethylamino group.

- Reduction: Targets the sulfonamide moiety.

- Substitution: Involves nucleophilic substitution on the pyridine ring.

Biology

In biological research, this compound is employed in studies involving enzyme inhibitors and protein-ligand interactions. Its structural characteristics allow for specific binding to biological targets, making it a candidate for further exploration in drug design.

Case Study:

Research has demonstrated that derivatives of this compound can inhibit specific kinases involved in cancer pathways, suggesting potential therapeutic applications in oncology.

Medicine

The compound is investigated for its bioactive properties, particularly its antimicrobial and anticancer activities. Its mechanism of action often involves interference with cellular processes, making it a focus for developing new therapeutic agents.

Therapeutic Potential:

- Antimicrobial Activity: Exhibits effectiveness against various bacterial strains.

- Anticancer Activity: Inhibits tumor growth in preclinical models by targeting specific signaling pathways .

Industry

In industrial applications, this compound is used in the manufacture of specialty chemicals, including pharmaceuticals and agrochemicals. Its versatility allows for incorporation into various formulations aimed at enhancing product efficacy.

Summary of Applications

The following table summarizes the key applications of this compound across different fields:

| Application Field | Specific Uses | Notable Characteristics |

|---|---|---|

| Chemistry | Intermediate in organic synthesis | Versatile reactivity |

| Biology | Enzyme inhibitors, protein interactions | Specific binding to biological targets |

| Medicine | Antimicrobial and anticancer agent | Bioactive properties |

| Industry | Specialty chemicals | Enhances product formulations |

Comparison with Similar Compounds

Core Heterocyclic Variations

The target compound’s pyrimidine core distinguishes it from analogues such as:

- N-(4-((trans)-2-((4-aminocyclohexyl)amino)cyclopropyl)-6-methoxy-[1,1'-biphenyl]-3-yl)methanesulfonamide (): Contains a biphenyl system with a methoxy group and cyclopropyl linker.

- N-(3-(5-((trans)-2-((4-aminocyclohexyl)amino)cyclopropyl)thiazol-2-yl)phenyl)-2-cyanobenzenesulfonamide (): Incorporates a thiazole ring, which is smaller and more electron-deficient than pyrimidine. The cyano group may improve binding specificity but reduce metabolic stability .

Substituent and Linker Modifications

- 6-amino-N-(4-((trans)-2-((4-aminocyclohexyl)amino)cyclopropyl)-[1,1'-biphenyl]-3-yl)pyridine-3-sulfonamide (): Shares a pyridine-sulfonamide group with the target compound but lacks the pyrimidine core. The aminocyclohexyl-cyclopropyl linker may confer rigidity, altering binding kinetics .

- Crystalline forms of N-(1-(2-(dimethylamino)ethyl)amino)-2-methyl-1-oxopropan-2-yl)-4-(4-(2-methyl-5-(2S,R,R,5S,R)3,4,trdihydroxy-6-(methylthio)tetrahydro-2H-pyran-2-yl)benzyl)phenyl)butanamide (): Features a tetrahydro-2H-pyran ring with methylthio and hydroxyl groups. This complex substituent profile likely enhances metabolic stability but increases molecular weight (affecting bioavailability) compared to the simpler pyrimidine-ethylamino linker in the target compound .

Comparative Data Table

Research Findings and Implications

- Binding Affinity : The pyrimidine core in the target compound may offer stronger interactions with ATP-binding pockets (e.g., kinases) compared to biphenyl or thiazole derivatives, which prioritize hydrophobic interactions .

- Metabolic Stability: The ethylamino linker in the target compound could reduce susceptibility to oxidative metabolism relative to the cyclopropyl linkers in compounds, which may undergo ring-opening reactions .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)pyridine-3-sulfonamide?

- Methodological Answer : The compound can be synthesized via a sulfonamide coupling reaction. Aromatic sulfonyl chlorides are reacted with amine-containing pyrimidine derivatives under basic conditions. For improved yields, 3-picoline or 3,5-lutidine bases are recommended to enhance reaction kinetics and reduce impurities . Solvent selection (e.g., pyridine or DMF) and catalytic additives like dimethyl sulfoxide (DMSO) can further optimize coupling efficiency . Purification typically involves column chromatography followed by recrystallization using solvents such as ethyl acetate/petroleum ether .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Structural confirmation requires multi-spectral analysis:

- NMR : H and C NMR to verify proton environments and carbon frameworks, particularly the pyrimidine and sulfonamide moieties .

- HRMS : High-resolution mass spectrometry to confirm molecular weight (e.g., observed [M+H]+ peaks matching calculated values) .

- X-ray crystallography : For crystalline forms, unit cell parameters and hydrogen-bonding patterns provide definitive structural proof .

Advanced Research Questions

Q. What challenges arise in achieving stable crystalline forms of this compound, and how can they be addressed?

- Methodological Answer : Crystallization is hindered by the compound’s flexible ethylenediamine linker and polar sulfonamide group. Strategies include:

- Solvent screening : Use mixed solvents (e.g., ethanol/water) to modulate solubility.

- Temperature gradients : Slow cooling from supersaturated solutions to promote ordered crystal lattices.

- Co-crystallization : Introducing co-formers (e.g., carboxylic acids) to stabilize intermolecular interactions . Patent data suggest that dimethylamino and methyl groups on the pyrimidine ring enhance crystallinity by facilitating π-π stacking .

Q. How can researchers investigate the compound’s potential as a kinase inhibitor in biochemical assays?

- Methodological Answer :

- Enzyme inhibition assays : Use recombinant kinases (e.g., EGFR or CDK2) with ATP-analog fluorescent probes. Measure IC values via fluorescence polarization .

- Cellular assays : Test antiproliferative activity in cancer cell lines (e.g., HCT-116 or MCF-7) using MTT assays. Compare results to known inhibitors (e.g., imatinib) to assess potency .

- Molecular docking : Perform in silico modeling (e.g., AutoDock Vina) to predict binding modes to kinase ATP pockets, focusing on sulfonamide interactions with hinge regions .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of pyrimidine-sulfonamide derivatives?

- Methodological Answer :

- Analog synthesis : Systematically modify substituents (e.g., dimethylamino → ethylamino on the pyrimidine ring) and assess changes in bioactivity .

- Pharmacophore mapping : Identify critical features (e.g., hydrogen-bond acceptors in the sulfonamide group) using tools like Schrödinger’s Phase .

- Metabolic stability : Evaluate microsomal half-life (human liver microsomes) to correlate substituent lipophilicity (e.g., trifluoromethyl groups) with improved stability .

Contradictions and Resolutions

- Synthetic Yield Discrepancies : reports low yields in sulfonamide couplings without optimized bases, while achieves higher yields using 3-picoline and DMSO. Resolution: Base selection and solvent polarity are critical for reaction efficiency .

- Biological Activity Variability : Some analogs show potent kinase inhibition (), while others exhibit negligible activity. Resolution: Subtle structural changes (e.g., pyridine vs. pyrimidine positioning) drastically alter target affinity, necessitating rigorous SAR profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.